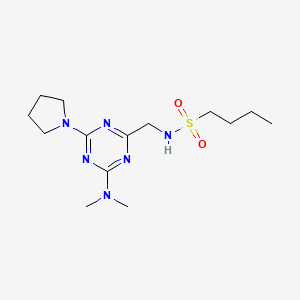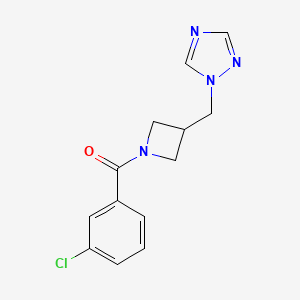
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with three methyl groups and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of suitable precursors, followed by ring-opening reactions to introduce the carboxylic acid group. For example, the use of diazo compounds and carbene intermediates in the presence of catalysts can facilitate the formation of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and enantiomeric purity. This may include the use of chiral catalysts and specific reaction temperatures and pressures to control the stereochemistry of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite stereochemistry.
Cyclohexane-1-carboxylic acid: A simpler analog without the methyl groups, used in various chemical reactions.
3,3,5-Trimethylcyclohexanol: A related compound where the carboxylic acid group is replaced by a hydroxyl group.
Uniqueness
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
56933-45-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1 |
Clé InChI |
GEZQGBWIXDEHRJ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
SMILES isomérique |
C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O |
SMILES canonique |
CC1CC(CC(C1)(C)C)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)
![4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B2866238.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)
![4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2866242.png)



![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)

![2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2866252.png)

